molecular formula C13H20N2O4 B2370444 Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate CAS No. 2361747-83-1

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate

Cat. No. B2370444
CAS RN: 2361747-83-1
M. Wt: 268.313
InChI Key: ANTMBBTUOQIRKM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

The molecular formula of “Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate” is C13H20N2O4.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate” is 268.313.

Scientific Research Applications

Drug Discovery and Therapeutic Applications

The piperidine nucleus, a key component of this compound, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Antioxidant Properties

Compounds with a piperidine moiety, like Piperine, show powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Anticancer Activity

Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antidepressant Effects

Piperine, a compound with a piperidine moiety, was found to have antidepressant-like effects when given to mice with chronic mild stress .

Anti-Inflammatory and Analgesic Properties

Piperidine derivatives are known to possess anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions involving inflammation and pain .

Antimicrobial Activity

Piperidine derivatives have been found to exhibit antimicrobial activity, potentially making them useful in the treatment of various bacterial and fungal infections .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents, potentially useful in the treatment of various psychiatric disorders .

Synthon in Sonogashira Cross-Coupling Reactions

The title compound can be a useful synthon in Sonogashira cross-coupling reactions .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing.

properties

IUPAC Name

methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-3-11(16)14-7-6-12(17)15-8-4-5-10(9-15)13(18)19-2/h3,10H,1,4-9H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTMBBTUOQIRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[3-(prop-2-enoylamino)propanoyl]piperidine-3-carboxylate

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